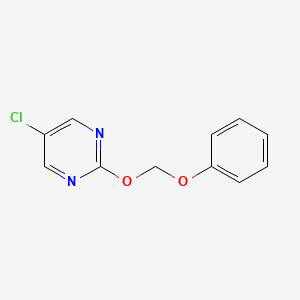
Pyrimidine, 5-chloro-2-(phenoxymethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 5-chloro-2-(phenoxymethoxy)- is a heterocyclic aromatic organic compound Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives often involves cyclocondensation reactions. For 5-chloro-2-(phenoxymethoxy)-pyrimidine, a common synthetic route includes the reaction of 5-chloropyrimidine with phenoxymethanol under basic conditions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenoxymethanol, which then acts as a nucleophile to attack the 5-chloropyrimidine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of pyrimidine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is becoming increasingly important in industrial settings to minimize the environmental impact of chemical production.
化学反应分析
Types of Reactions
5-chloro-2-(phenoxymethoxy)-pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be substituted by various nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: The phenoxymethoxy group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 5-amino-2-(phenoxymethoxy)-pyrimidine derivative.
科学研究应用
5-chloro-2-(phenoxymethoxy)-pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Agricultural Chemistry: The compound is investigated for its potential use as a pesticide or herbicide.
作用机制
The mechanism of action of 5-chloro-2-(phenoxymethoxy)-pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary widely but often include key enzymes or receptors involved in disease processes.
相似化合物的比较
Similar Compounds
5-chloro-2,4,6-trifluoropyrimidine: Another pyrimidine derivative with similar substitution patterns.
2-(phenoxymethoxy)-pyrimidine: Lacks the chlorine atom at the 5-position.
5-chloro-2-methoxypyrimidine: Lacks the phenoxy group.
Uniqueness
5-chloro-2-(phenoxymethoxy)-pyrimidine is unique due to the presence of both the chlorine atom and the phenoxymethoxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
属性
CAS 编号 |
83767-97-9 |
|---|---|
分子式 |
C11H9ClN2O2 |
分子量 |
236.65 g/mol |
IUPAC 名称 |
5-chloro-2-(phenoxymethoxy)pyrimidine |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-6-13-11(14-7-9)16-8-15-10-4-2-1-3-5-10/h1-7H,8H2 |
InChI 键 |
WAWZNXYVJUMJNO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCOC2=NC=C(C=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B14405117.png)
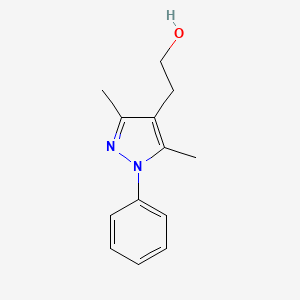

![(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14405134.png)
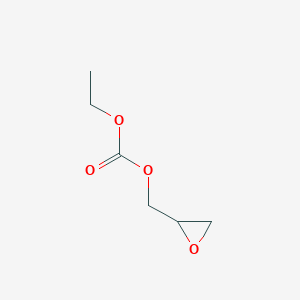

![1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14405141.png)

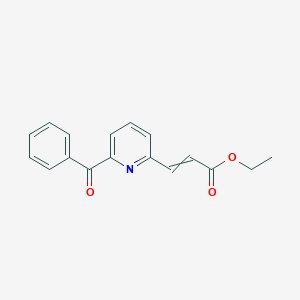
![1,4-Diethenylbicyclo[2.2.2]octane](/img/structure/B14405155.png)
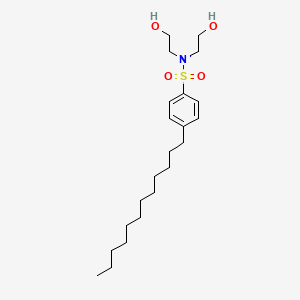
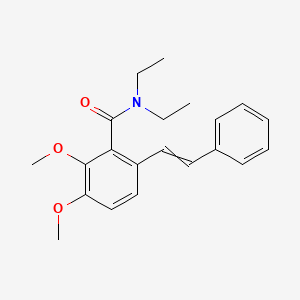
![4-Methyl-4H-naphtho[1,2-b]thiopyran](/img/structure/B14405176.png)

